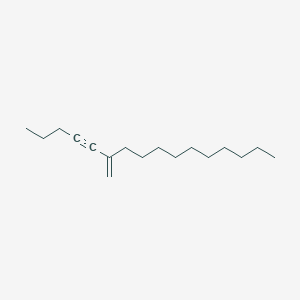
6-Methylidenehexadec-4-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidenehexadec-4-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a methylidene group. This compound falls under the category of unsaturated hydrocarbons, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenehexadec-4-yne can be achieved through multiple-step organic reactions. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) . This process typically involves the elimination of hydrogen halides to form the alkyne.
Industrial Production Methods: Industrial production of alkynes, including this compound, often utilizes alkenes as starting materials. The process begins with the electrophilic addition of halogens to the alkene bond to form dihaloalkanes, followed by a double E2 elimination to form the alkyne .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylidenehexadec-4-yne undergoes various types of chemical reactions, including:
Electrophilic Addition: Addition of hydrogen halides (HX) or halogens (X₂) to form haloalkenes or geminal dihalides.
Oxidation and Reduction: Alkynes can be oxidized to form diketones or reduced to alkenes and alkanes.
Substitution: Nucleophilic substitution reactions involving alkynide ions.
Common Reagents and Conditions:
Hydrogen Halides (HX): Used in electrophilic addition reactions.
Halogens (X₂): Used to form dihalides.
Sodium Amide (NaNH₂): Used in dehydrohalogenation reactions.
Major Products:
Haloalkenes and Geminal Dihalides: Formed from electrophilic addition reactions.
Diketones: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
6-Methylidenehexadec-4-yne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 6-Methylidenehexadec-4-yne involves its reactivity with various molecular targets. For instance, in enyne metathesis reactions, it undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes . This process involves the formation of a ruthenacyclobutane intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition.
Vergleich Mit ähnlichen Verbindungen
1-Hexyne: A simple alkyne with a similar carbon-carbon triple bond structure.
1-Octyne: Another alkyne with a longer carbon chain.
Uniqueness: 6-Methylidenehexadec-4-yne is unique due to the presence of both a methylidene group and a carbon-carbon triple bond, which imparts distinct reactivity and properties compared to other simple alkynes.
Eigenschaften
CAS-Nummer |
88472-58-6 |
|---|---|
Molekularformel |
C17H30 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
6-methylidenehexadec-4-yne |
InChI |
InChI=1S/C17H30/c1-4-6-8-9-10-11-12-14-16-17(3)15-13-7-5-2/h3-12,14,16H2,1-2H3 |
InChI-Schlüssel |
HQOJAGRZXKNSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C)C#CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


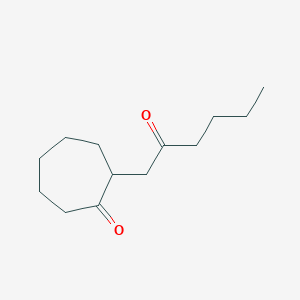

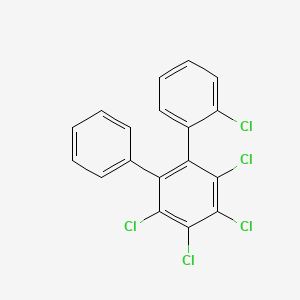
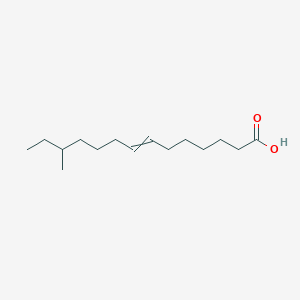
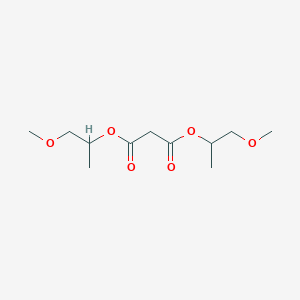
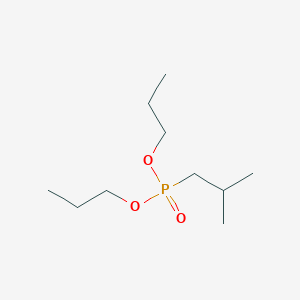
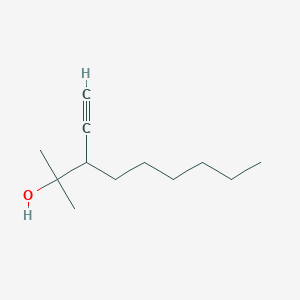

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
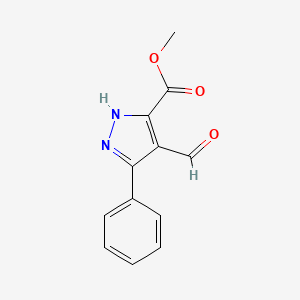
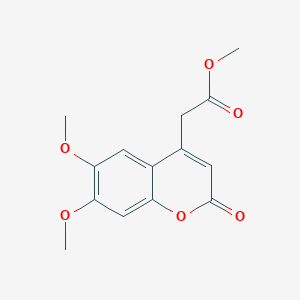
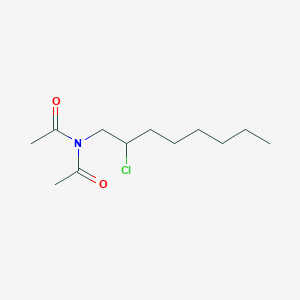
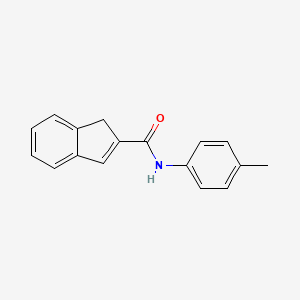
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
